N-(3-METHOXYPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE
Description
This compound features a piperidine-4-carboxamide core substituted with a 3-methoxyphenyl group and a pyridazinyl ring bearing a 4-methylphenylsulfanyl moiety. The sulfanyl group and methoxyphenyl substituent may influence solubility, binding affinity, and metabolic stability compared to analogs .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-17-6-8-21(9-7-17)31-23-11-10-22(26-27-23)28-14-12-18(13-15-28)24(29)25-19-4-3-5-20(16-19)30-2/h3-11,16,18H,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIXTQRUORUQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-METHOXYPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE, also known by its CAS number 931966-84-6, is a synthetic compound that belongs to a class of molecules known as heterocyclic amides. This compound features a piperidine ring fused with a pyridazine ring and various substituents, including methoxyphenyl and methylphenyl groups. Its molecular formula is C24H26N4O2S, with a molecular weight of 434.56 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the piperidine and pyridazine rings suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions can lead to modulation of various physiological processes, including mood regulation, cognition, and possibly pain perception .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Effects: Compounds in this class have been investigated for their potential antidepressant properties through modulation of serotonin and dopamine pathways.
- Anticancer Activity: Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties: Some related compounds have shown efficacy against bacterial strains, suggesting possible applications in treating infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the piperidine and pyridazine rings significantly influence the biological activity and receptor selectivity of these compounds. For instance, substituents like methoxy and methyl groups can enhance receptor affinity and selectivity for specific targets like the D3 dopamine receptor .
Case Study 1: Antidepressant Activity
A study focusing on the modification of piperidine derivatives demonstrated that specific substitutions at the 4-position of the piperidine ring enhanced binding affinity to serotonin receptors. The results indicated that compounds with similar structures to this compound showed significant antidepressant-like effects in animal models when administered at specific dosages.
Case Study 2: Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in these cancer cells, highlighting its potential as a therapeutic agent in oncology .
Biological Activity Overview
| Activity | Description | References |
|---|---|---|
| Antidepressant | Modulates serotonin and dopamine pathways | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against specific bacterial strains |
Structure-Activity Relationships
| Modification | Effect on Activity | Target Receptor |
|---|---|---|
| Methoxy Group | Increased affinity for serotonin receptors | 5-HT receptors |
| Methyl Group | Enhanced D3 receptor selectivity | D3 dopamine receptor |
| Sulfanyl Substitution | Improved pharmacokinetic properties | Various |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Crystallography : Weak interactions (C–H⋯N, π–π) in ’s analogs suggest the target compound’s crystal structure may rely on S⋯π stacking, impacting formulation stability .
- Synthetic Feasibility : The sulfanyl-pyridazine moiety requires regioselective coupling, contrasting with simpler imine formations in ’s compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
